molecular formula C16H18BrNO B4629253 [(3-Bromo-4-methoxyphenyl)methyl](2-phenylethyl)amine

[(3-Bromo-4-methoxyphenyl)methyl](2-phenylethyl)amine

Cat. No.: B4629253
M. Wt: 320.22 g/mol
InChI Key: SEISJRLLHMFHON-UHFFFAOYSA-N
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Description

(3-Bromo-4-methoxyphenyl)methylamine is an organic compound that features a bromine atom, a methoxy group, and an amine group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-4-methoxyphenyl)methylamine can be achieved through several methods. One common approach involves the reaction of N-benzoyl-3-bromo-4-methoxyphenethylamine with acetic acid and hydrochloric acid in the presence of nitrogen . This reaction typically requires controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-4-methoxyphenyl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a dehalogenated product.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Dehalogenated amines.

    Substitution: Various substituted phenethylamines depending on the nucleophile used.

Scientific Research Applications

(3-Bromo-4-methoxyphenyl)methylamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Bromo-4-methoxyphenyl)methylamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-methoxyphenethylamine: A closely related compound with similar structural features.

    4-Methoxyphenethylamine: Lacks the bromine atom but shares the methoxy and amine groups.

    3-Methoxytyramine: Contains a methoxy group and an amine group but differs in the position of the substituents.

Uniqueness

(3-Bromo-4-methoxyphenyl)methylamine is unique due to the presence of both a bromine atom and a methoxy group on the phenyl ring, which can influence its reactivity and interactions with biological targets. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Biological Activity

(3-Bromo-4-methoxyphenyl)methylamine is a compound that falls under the category of substituted phenylalkylamines, which are recognized for their diverse biological activities. This article provides a detailed examination of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound is characterized by a bromo-substituted aromatic ring and an amine functional group, which contribute to its unique chemical reactivity and potential pharmacological properties. The structural formula can be represented as follows:

C16H20BrNO\text{C}_{16}\text{H}_{20}\text{Br}\text{N}\text{O}

Biological Activities

Comparative Analysis

To understand the biological activity better, a comparison with structurally similar compounds can be insightful:

Compound NameStructural FeaturesUnique Aspects
3-Bromo-N,N-dimethylbenzeneethanamineDimethylamino groupEnhanced lipophilicity
4-Methoxy-N-(2-phenylethyl)-anilineMethoxy group on anilinePotentially lower toxicity
4-Bromo-N,N-diethylbenzeneethanamineDiethylamino groupDifferent alkyl chain length affects potency

This table highlights how variations in structure can influence biological activity and pharmacological profiles.

Case Studies and Research Findings

  • In Vivo Studies
    • In vivo studies have shown that compounds similar to (3-Bromo-4-methoxyphenyl)methylamine significantly inhibit tumor growth in xenograft models. These findings suggest a potential for therapeutic applications in cancer treatment .
  • Mechanisms of Action
    • The mechanisms through which these compounds exert their effects include modulation of key signaling pathways involved in cell proliferation and apoptosis. For example, inhibition of telomerase activity has been observed in some related compounds, indicating a potential target for anticancer therapies .
  • Antioxidant Activity Assessment
    • Research indicates that certain derivatives exhibit higher antioxidant activity compared to established antioxidants. This aspect is particularly relevant for developing new therapeutic agents aimed at oxidative stress-related diseases .

Properties

IUPAC Name

N-[(3-bromo-4-methoxyphenyl)methyl]-2-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO/c1-19-16-8-7-14(11-15(16)17)12-18-10-9-13-5-3-2-4-6-13/h2-8,11,18H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEISJRLLHMFHON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCCC2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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